molecular formula C7H8ClNO2 B3381284 3-Chloro-5-(2-hydroxyethoxy)pyridine CAS No. 223797-68-0

3-Chloro-5-(2-hydroxyethoxy)pyridine

Cat. No. B3381284
M. Wt: 173.6 g/mol
InChI Key: JZVMYCUQRVEHGX-UHFFFAOYSA-N
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Patent
US06552012B2

Procedure details

A mixture of sodium (2.0 g, 89.5 mmol) and ethylene glycol (50 ml) was stirred at 70° C. for 30 min. 3,5-Dichloropyridine (11.0 g, 74.5 mmol) and dimethyl sulfoxide (50 ml) were added to the crude mixture. The crude mixture was stirred for 10 h at 110° C. Aqueous sodium hydroxide (100 ml) was added and the crystals were filtered. Yield 8.0 g, 51%.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step Two
[Compound]
Name
crude mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
[Compound]
Name
crude mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Na].[CH2:2]([OH:5])[CH2:3][OH:4].[Cl:6][C:7]1[CH:8]=[N:9][CH:10]=[C:11](Cl)[CH:12]=1.[OH-].[Na+]>CS(C)=O>[Cl:6][C:7]1[CH:8]=[N:9][CH:10]=[C:11]([O:4][CH2:3][CH2:2][OH:5])[CH:12]=1 |f:3.4,^1:0|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
[Na]
Name
Quantity
50 mL
Type
reactant
Smiles
C(CO)O
Step Two
Name
Quantity
11 g
Type
reactant
Smiles
ClC=1C=NC=C(C1)Cl
Name
crude mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
50 mL
Type
solvent
Smiles
CS(=O)C
Step Three
Name
crude mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
was stirred at 70° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the crystals were filtered

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
ClC=1C=NC=C(C1)OCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.